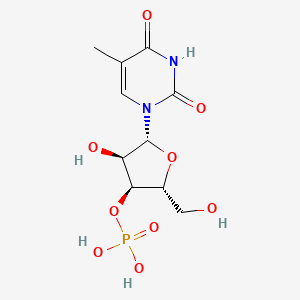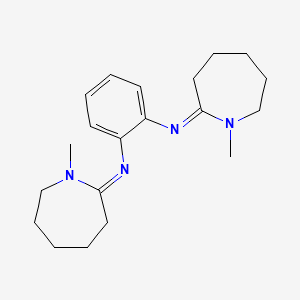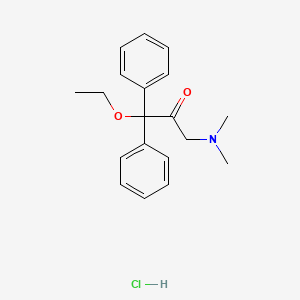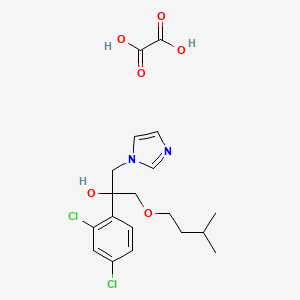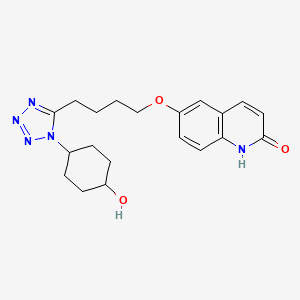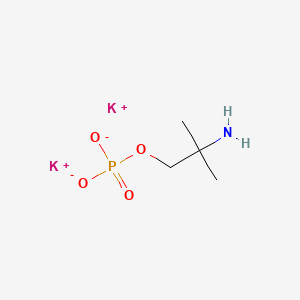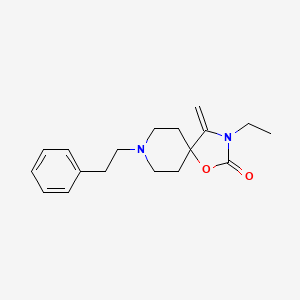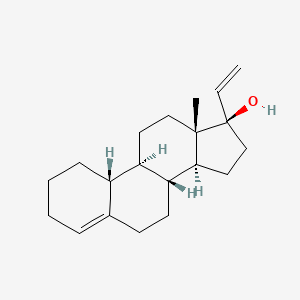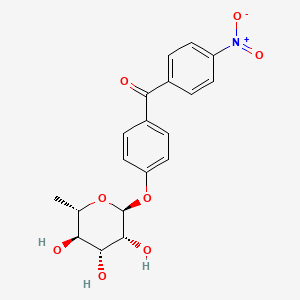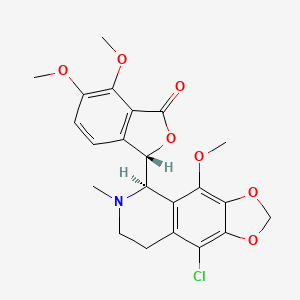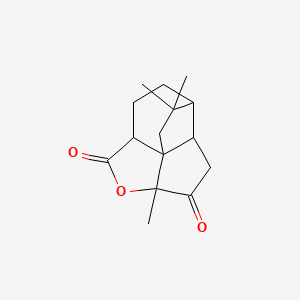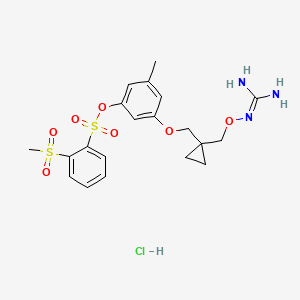
(1-((5-Methyl-3-(2-methylsulfonylphenylsulfonyloxy)phenoxy)methyl)cyclopropyl-methoxy)guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((5-Methyl-3-(2-methylsulfonylphenylsulfonyloxy)phenoxy)methyl)cyclopropyl-methoxy)guanidine hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a guanidine moiety, and multiple sulfonyl and phenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Methyl-3-(2-methylsulfonylphenylsulfonyloxy)phenoxy)methyl)cyclopropyl-methoxy)guanidine hydrochloride involves multiple steps, including the formation of the cyclopropyl group, the introduction of the guanidine moiety, and the attachment of the sulfonyl and phenoxy groups. Common synthetic routes may involve the use of reagents such as cyclopropyl bromide, guanidine hydrochloride, and various sulfonyl chlorides. Reaction conditions typically include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-((5-Methyl-3-(2-methylsulfonylphenylsulfonyloxy)phenoxy)methyl)cyclopropyl-methoxy)guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups.
Substitution: The phenoxy and sulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (1-((5-Methyl-3-(2-methylsulfonylphenylsulfonyloxy)phenoxy)methyl)cyclopropyl-methoxy)guanidine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a tool for studying cellular processes and signaling pathways. Its ability to interact with specific molecular targets makes it valuable for research in cell biology and biochemistry.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on various diseases, including cancer and inflammatory conditions.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1-((5-Methyl-3-(2-methylsulfonylphenylsulfonyloxy)phenoxy)methyl)cyclopropyl-methoxy)guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds with proteins and enzymes, modulating their activity. The sulfonyl and phenoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with molecular targets makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
208641-01-4 |
|---|---|
Molecular Formula |
C20H26ClN3O7S2 |
Molecular Weight |
520.0 g/mol |
IUPAC Name |
[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate;hydrochloride |
InChI |
InChI=1S/C20H25N3O7S2.ClH/c1-14-9-15(28-12-20(7-8-20)13-29-23-19(21)22)11-16(10-14)30-32(26,27)18-6-4-3-5-17(18)31(2,24)25;/h3-6,9-11H,7-8,12-13H2,1-2H3,(H4,21,22,23);1H |
InChI Key |
GMUCGSBSSVNWKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC=C2S(=O)(=O)C)OCC3(CC3)CON=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


